4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-8(7-13)6-11(14)9-4-2-3-5-10(9)12/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSPMDSBJGVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic method for 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile involves a Knoevenagel condensation reaction. This method typically uses 2-fluorobenzaldehyde and methyl cyanoacetate as starting materials in the presence of a base such as sodium ethoxide. The process proceeds via condensation, followed by cyclization and oxidation steps to yield the target compound.
- Key Reaction :
- Reactants : 2-Fluorobenzaldehyde + Methyl cyanoacetate
- Catalyst/Base : Sodium ethoxide
- Mechanism : Knoevenagel condensation → cyclization → oxidation
- Outcome : Formation of this compound
This method is favored for its straightforward approach and relatively high yield under controlled conditions.
Industrial Production Methods
Industrial synthesis of this compound focuses on scalability and purity. Key features include:
- Continuous Flow Reactors : These reactors enable controlled reaction environments, improving yield and reproducibility.
- Purification Techniques : Recrystallization and chromatographic methods are employed to achieve high purity suitable for pharmaceutical or research use.
- Optimization : Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize output and minimize by-products.
Alternative Synthetic Approach: Nucleophilic Substitution
A notable alternative synthetic route involves nucleophilic substitution reactions of 2-bromoacetophenones with sodium cyanide (NaCN), producing β-ketonitriles that are precursors to compounds like this compound. This method has been demonstrated in the synthesis of functionalized 2-cyano-1,4-diketones and related derivatives.
- Reaction Type : Nucleophilic substitution
- Reactants : 2-Bromoacetophenones + NaCN
- Conditions : Often carried out in polar solvents with controlled temperature
- Applications : Synthesis of cyanosubstituted heterocycles and diketones
Case Study: Preparation Using KCN in DMSO
A specific preparation method involves the reaction of 4-bromo-2′-aminochalcone with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 50 °C. This method is used to prepare related 4-oxobutanenitrile derivatives, indicating the versatility of cyanide sources and solvents in synthesizing such compounds.
- Procedure :
- Mix 4-bromo-2′-aminochalcone, acetic acid, and DMSO
- Add aqueous KCN dropwise
- Stir at 50 °C for 1 hour
- Monitor reaction by TLC
- Extract and purify product
Reaction Conditions and Optimization Data
The following table summarizes reaction conditions and yields from a related Friedel-Crafts acylation process, illustrating how solvent choice and temperature affect product purity and yield. Though this is for a related fluorophenyl ketone, it informs the preparation strategies for similar compounds:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 25-30 | 6 | 32.0 | 99.40 |
| DME | 25-30 | 3 | 36.9 | 99.62 |
| Methylene Chloride | 25-30 | 20 | 21.1 | 98.3 |
| Ethyl Acetate | 25-30 | 6 | 49.3 | 99.44 |
| Acetone | 25-30 | 3 | 73.8 | 99.47 |
| Methyl Ethyl Ketone | 25-30 | 3 | 68.0 | 99.70 |
| Isopropanol | 25-30 | 7 | 73.2 | 99.43 |
Note: These data reflect optimization parameters for related fluorophenyl ketone intermediates and can guide analogous syntheses.
Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Type | Conditions/Notes | Yield/Purity |
|---|---|---|---|---|
| Knoevenagel Condensation | 2-Fluorobenzaldehyde + Methyl cyanoacetate | Base-catalyzed condensation | Sodium ethoxide, controlled temp. | High yield, moderate to high purity |
| Nucleophilic Substitution | 2-Bromoacetophenone + NaCN | Nucleophilic substitution | Polar solvents, moderate temp. | Good yield |
| KCN in DMSO Reaction | 4-Bromo-2′-aminochalcone + KCN | Cyanide addition | 50 °C, 1 hour, monitored by TLC | Efficient conversion |
| Friedel-Crafts Acylation (related) | Fluorobenzene + Phenyl acetyl chloride | Lewis acid catalysis | Lewis acids, 0 to 30 °C, various solvents | Variable yields (21-74%), high purity |
Research Findings and Considerations
- The presence of the fluorine atom on the phenyl ring enhances the compound's stability and influences reactivity, particularly in substitution reactions.
- Optimization of reaction conditions such as solvent choice and temperature is critical to maximize yield and purity.
- Industrial methods emphasize continuous flow and advanced purification to meet scale and quality demands.
- The compound's functional groups (ketone and nitrile) allow further chemical transformations, making it a versatile intermediate.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid.
Reduction: 4-(2-Fluorophenyl)-2-methyl-4-aminobutanenitrile.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs differ in substituent positions, halogen types, and additional functional groups, influencing molecular weight, polarity, and reactivity:
Notes:
- Halogen Effects : Fluorine’s electronegativity and small size enhance binding interactions in biological systems compared to bulkier chlorine substituents .
Biological Activity
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile is an organic compound with significant biological potential due to its unique structure and reactivity. This article delves into its biological activity, synthesizing current research findings, and providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀FNO, with a molecular weight of 191.2 g/mol. The compound features a nitrile group, a ketone, and a fluorophenyl substituent, which enhances its electrophilic character compared to similar compounds. This unique structure contributes to its reactivity and potential biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom increases binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Its ability to interact with specific cellular targets could lead to the development of new cancer therapies.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at metabolic disorders.
Synthesis and Reaction Pathways
Several synthetic routes have been reported for this compound. Key reactions include:
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Ketone group can be oxidized to form carboxylic acids | 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid |
| Reduction | Nitrile group can be reduced to primary amines | 4-(2-Fluorophenyl)-2-methyl-4-aminobutanenitrile |
| Substitution | Fluorine atom can be substituted with other groups | Various substituted phenyl derivatives |
These reactions highlight the compound's versatility as an intermediate in organic synthesis and its potential applications in medicinal chemistry.
Case Studies
- Anticancer Activity : A study investigated the effect of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting that it may interfere with cancer cell metabolism.
- Enzyme Inhibition : Research focused on the enzyme inhibition properties of this compound, demonstrating that it effectively inhibits specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile?
- Methodological Answer : The compound can be synthesized via modified Knoevenagel condensation or Pechmann reactions. For example, fluorinated β-keto esters (precursors) are prepared by reacting 2-fluorophenylacetyl chloride with methyl acetoacetate under basic conditions (e.g., MgCl₂/Et₃N) . Subsequent hydrolysis and decarboxylation yield the target nitrile. Reaction optimization should focus on solvent polarity (DCM or THF) and temperature control (0–35°C) to minimize side products. Purity is confirmed via HPLC or GC-MS .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the fluorophenyl group’s orientation .
- NMR spectroscopy : ¹H and ¹³C NMR identify nitrile (C≡N) and ketone (C=O) groups. ¹⁹F NMR detects fluorine’s electronic environment. 2D ¹⁹F-{¹H} HOESY confirms through-space F···H interactions (e.g., J-coupling ~2.6 Hz) .
- DFT calculations : Validate experimental NMR shifts and predict stable conformers (e.g., Gaussian/B3LYP/6-311+G(d,p)) .
Q. What are the key reactivity patterns of the nitrile and ketone groups in this compound?
- Methodological Answer :
- Nitrile group : Participates in nucleophilic additions (e.g., Grignard reagents to form amines) or reductions (e.g., LiAlH₄ to primary amines).
- Ketone group : Undergo reductions (NaBH₄ to alcohols) or condensations (e.g., hydrazine to hydrazones).
- Fluorophenyl moiety : Directs electrophilic substitution (meta/para selectivity via fluorine’s inductive effects). Monitor regioselectivity using LC-MS to track substituent positions .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in proposed hydrogen-bonding interactions involving the fluorophenyl group?
- Methodological Answer : Contradictions between NMR (solution state) and X-ray (solid state) data arise from dynamic vs. static interactions. For example:
- DFT optimization : Compare energy-minimized conformers (e.g., F···H distances < 2.5 Å indicate weak hydrogen bonds) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) to assess conformational flexibility.
- Cross-validation : Overlay experimental (X-ray) and computational structures in software like Mercury or OLEX2 to quantify deviations .
Q. What strategies mitigate side reactions during the synthesis of derivatives targeting enzyme inhibition?
- Methodological Answer :
- Protecting groups : Temporarily shield the ketone (e.g., acetal formation) during nitrile transformations.
- Catalytic selectivity : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to preserve the nitrile group.
- In situ monitoring : Employ ReactIR or inline NMR to detect intermediates (e.g., enolates) and adjust reaction kinetics .
Q. How does fluorophenyl substitution influence binding affinity in biological targets (e.g., COX enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions between the fluorophenyl group and hydrophobic enzyme pockets (e.g., COX-1/2).
- SAR analysis : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays (e.g., fluorescence-based inhibition kits) .
- Crystallography : Co-crystallize the compound with target proteins to identify F···π interactions (e.g., PDB deposition) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data regarding fluorine’s electronic effects?
- Methodological Answer :
- Electron-density maps : Refine X-ray data with SHELXL to detect anomalous scattering from fluorine. Compare with Hirshfeld surfaces to quantify intermolecular contacts .
- NMR paramagnetic shifts : Use ¹⁹F NMR titration experiments to assess fluorine’s sensitivity to solvent polarity or pH changes .
- Charge-density analysis : Perform multipole refinement (e.g., with MoPro) to map fluorine’s electronegativity impact on adjacent bonds .
Experimental Design Considerations
Q. What precautions are essential when handling air/moisture-sensitive intermediates in its synthesis?
- Methodological Answer :
- Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for reactions involving LiAlH₄ or Grignard reagents.
- Drying agents : Pre-dry solvents (e.g., molecular sieves for THF) and reagents (P₂O₅ for nitriles).
- Quenching protocols : Slowly add reactions to ice-cold aqueous NH₄Cl to exothermically decompose excess reductants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
